molecular formula C22H22FN5O3S2 B11315094 N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

Cat. No.: B11315094
M. Wt: 487.6 g/mol
InChI Key: IDMACOVOMRHYFH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a triazole ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the indole moiety, and the attachment of the fluorophenyl group. Common reagents used in these reactions include various sulfonyl chlorides, indole derivatives, and triazole precursors. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones, altering the compound’s properties.

Scientific Research Applications

N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
  • N-(4-chlorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

Uniqueness

N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22FN5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[4-methyl-5-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C22H22FN5O3S2/c1-26-12-18(17-6-4-5-7-19(17)26)20(29)14-32-22-25-24-21(27(22)2)13-28(33(3,30)31)16-10-8-15(23)9-11-16/h4-12H,13-14H2,1-3H3

InChI Key

IDMACOVOMRHYFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C)CN(C4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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